molecular formula C15H21NO4 B1273645 (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid CAS No. 500770-86-5

(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Cat. No. B1273645
M. Wt: 279.33 g/mol
InChI Key: WWDMSBGBNGEQDH-GFCCVEGCSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amino group with a Boc group, followed by the introduction of the o-tolyl group . The Boc group can be introduced using Boc2O (di-tert-butyl dicarbonate) in the presence of a base .


Chemical Reactions Analysis

The Boc group is commonly used in organic synthesis to protect amino groups. It can be removed under acidic conditions . The carboxylic acid group can participate in typical acid-base reactions, and the o-tolyl group can undergo reactions typical of aromatic compounds.

Scientific Research Applications

Enantioselective Synthesis

This compound has been utilized in enantioselective synthesis. For instance, Pajouhesh et al. (2000) described the preparation of both enantiomers of a neuroexcitant analogue using a derivative of this compound. They achieved enantiopure products with high efficiency, demonstrating its utility in synthesizing stereochemically complex molecules (Pajouhesh et al., 2000).

Synthesis of Biotin Intermediates

Qin et al. (2014) reported the synthesis of a key intermediate of Biotin, a vital water-soluble vitamin. This synthesis involved the use of a compound closely related to (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, showcasing its role in the biosynthesis of essential nutrients (Qin et al., 2014).

Glutamate-Agonistic Activity Studies

Tamura et al. (1992) synthesized derivatives of this compound to evaluate their glutamate receptor-agonistic and antifungal activities. This indicates its potential application in neuroscientific research and drug development (Tamura et al., 1992).

Asymmetric Hydrogenation in Pharmacophores

Kubryk and Hansen (2006) used this compound in the asymmetric hydrogenation of enamine esters, leading to the preparation of a beta-amino acid pharmacophore. This process is significant in medicinal chemistry for developing new drug candidates (Kubryk & Hansen, 2006).

Synthesis of Chiral Polyacetylenes

Gao, Sanda, and Masuda (2003) explored the synthesis of novel amino acid-derived acetylene monomers using a compound similar to (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid. Their study revealed insights into the properties of the formed polymers, contributing to materials science and polymer chemistry (Gao, Sanda, & Masuda, 2003).

properties

IUPAC Name

(3R)-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDMSBGBNGEQDH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375888
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

CAS RN

500770-86-5
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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